Antioxidant Potency vs. U-78517F
In a direct head-to-head comparison, the IC50 of tirilazad (U-74006F) for inhibiting iron-catalyzed lipid peroxidation in rat brain homogenates was measured at 8 µM, which is 13-fold less potent than the hybrid lazaroid U-78517F (IC50 = 0.6 µM) [1]. Both compounds, however, were more potent than alpha-tocopherol (IC50 = 28 µM) [1].
| Evidence Dimension | Inhibition of FeCl₂-initiated lipid peroxidation |
|---|---|
| Target Compound Data | IC50 = 8 µM |
| Comparator Or Baseline | U-78517F (IC50 = 0.6 µM) and alpha-tocopherol (IC50 = 28 µM) |
| Quantified Difference | U-78517F is 13.3x more potent than tirilazad; tirilazad is 3.5x more potent than alpha-tocopherol |
| Conditions | Rat brain homogenates, ferrous chloride (200 µM) initiation |
Why This Matters
This data indicates that while tirilazad is not the most potent in-class antioxidant in this specific cell-free assay, its established in vivo efficacy profile and extensive clinical history may make it a more suitable and predictable reference standard than the more potent but less clinically characterized U-78517F.
- [1] Hall ED, et al. U-78517F: a potent inhibitor of lipid peroxidation with activity in experimental brain injury and ischemia. J Pharmacol Exp Ther. 1991;258(2):688-694. View Source
